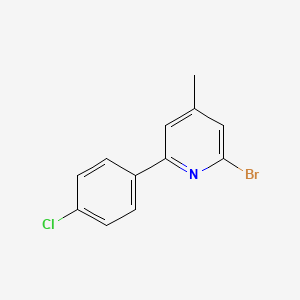
2-Bromo-6-(4-chloro-phenyl)-4-methyl-pyridine
Cat. No. B8387805
M. Wt: 282.56 g/mol
InChI Key: JDRMNIAGPDIPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183262B2
Procedure details


The title compound was prepared from 6-(4-chloro-phenyl)-4-methyl-1H-pyridin-2-one (1.1 g, 5 mmol) and phosphoryl bromide (4.63 g, 16 mmol) in toluene (9.5 mL) according to the general procedure Ia to d preparation of bromides. Obtained as a light brown solid (1.0 g, quant., 74% purity). MS (ISP) 282.0 [(M+H)+], 284.0 [(M+2+H)+] and 286.0 [(M+4+H)+].



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:13][C:12](=O)[CH:11]=[C:10]([CH3:15])[CH:9]=2)=[CH:4][CH:3]=1.P(Br)(Br)([Br:18])=O>C1(C)C=CC=CC=1>[Br:18][C:12]1[CH:11]=[C:10]([CH3:15])[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=CC(N1)=O)C
|
|
Name
|
|
|
Quantity
|
4.63 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
bromides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained as a light brown solid (1.0 g, quant., 74% purity)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC(=C1)C)C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

